
cis-Cyclobutane-1,3-dicarboxylic acid
Descripción general
Descripción
cis-Cyclobutane-1,3-dicarboxylic acid is a chemical compound that features a cyclobutane ring, a four-membered carbon ring, with carboxylic acid groups at the 1 and 3 positions. This compound is of interest due to its potential applications in the synthesis of biologically active compounds and materials science, as well as its relevance in the study of amino acids and peptides with constrained geometries.
Synthesis Analysis
The synthesis of derivatives of cyclobutane carboxylic acids has been explored in several studies. For instance, the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid was efficiently achieved in single enantiomer form, and its oligomers were prepared . Additionally, a photochemical route was used to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry . A scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative was also accomplished using continuous photo flow chemistry, demonstrating the potential for large-scale production .
Molecular Structure Analysis
The molecular structure of cyclobutane-containing compounds has been studied using various techniques such as NMR, IR, CD, and X-ray crystallography. These studies have revealed that the cyclobutane ring acts as a structure-promoting unit, conferring high rigidity to the molecules both in solution and in the solid state . The presence of substituents such as fluorine atoms can influence the conformational preferences of these compounds .
Chemical Reactions Analysis
Cyclobutane carboxylic acids and their derivatives participate in a variety of chemical reactions. For example, the synthesis of trans-1-aminocyclobutane-1,3-dicarboxylic acid and related compounds has been reported, with the trans isomer showing significant activity as an NMDA receptor agonist . The ability to synthesize both cis and trans isomers of these compounds allows for the exploration of their different biological activities and properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane carboxylic acids are influenced by their stereochemistry. For instance, the pKa values of the carboxylic acid functions are the same for both cis and trans isomers of 1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in drug design and other fields.
Aplicaciones Científicas De Investigación
X-ray Diffraction Studies
The structure and conformation of derivatives of cyclobutane carboxylic acids, including those similar to cis-Cyclobutane-1,3-dicarboxylic acid, have been explored using X-ray diffraction methods. These studies provide critical insights into the molecular geometry and the effect of substituents on the cyclobutane ring (Reisner et al., 1983).
Neurochemical Research
cis-Cyclobutane-1,3-dicarboxylic acid and its analogs have been studied for their effects on neurotransmitter uptake. For instance, derivatives have been investigated for their action on the high-affinity uptake of neurotransmitters in the brain, providing valuable insights into neurological processes and potential therapeutic applications (Fletcher et al., 1991).
Anticancer Drug Research
The compound has relevance in the study of anticancer drugs like carboplatin. Research into the reactions of carboplatin, which contains a cyclobutane dicarboxylic acid derivative, contributes to understanding the drug’s behavior in biological systems (Frey et al., 1993).
Sustainable Materials Synthesis
cis-Cyclobutane-1,3-dicarboxylic acid derivatives have been utilized in the synthesis of sustainable materials. The diacid forms obtained from these derivatives serve as building blocks in the creation of green polymers and other environmentally friendly materials (Wang et al., 2018).
Pharmaceutical Synthesis and Drug Development
The compound is instrumental in the synthesis of various biologically active compounds and drug candidates. For example, its derivatives have been used in the scale-up synthesis of deuterium-labeled compounds for pharmacokinetic studies (Yamashita et al., 2019).
Structural Studies in Organic Chemistry
Research on bis(cyclobutane) beta-dipeptides, derived from cyclobutane carboxylic acids, has provided insights into hydrogen-bonded ring structures. These findings contribute to a deeper understanding of molecular interactions and stereochemistry in organic compounds (Torres et al., 2009).
Direcciones Futuras
The future directions for cis-Cyclobutane-1,3-dicarboxylic acid involve its potential applications in various fields. For instance, it can be used as a building block for biologically active compounds and materials sciences . Additionally, it can be synthesized from sorbic acid using photoenergy, indicating its potential as a biorenewable building block .
Mecanismo De Acción
Target of Action
Cyclobutane-1,3-dicarboxylic acid (CBDA) is a versatile compound that has been introduced into materials synthesis due to its great potential . It is primarily used as a building block in the synthesis of polymers . The primary targets of CBDA are the molecules it interacts with during the synthesis of these materials .
Mode of Action
CBDA interacts with its targets through a series of chemical reactions. The synthesis starts with a Knoevenagel condensation between furfural and malonic acid, followed by a subsequent decarboxylation, which produces 2-furanacrylic acid . This compound then undergoes a [2 + 2] photocyclization to form CBDA .
Biochemical Pathways
The biochemical pathways involved in the synthesis of CBDA are primarily related to organic chemistry and materials science. The Knoevenagel condensation and subsequent decarboxylation are key steps in the formation of CBDA . These reactions form part of the broader pathway of polymer synthesis, where CBDA serves as a building block .
Pharmacokinetics
It’s worth noting that the stability of cbda under various conditions is crucial for its use in materials synthesis .
Result of Action
The result of CBDA’s action is the formation of polymers with specific properties. These polymers, known as poly-alpha-truxillates, have been shown to be semi-crystalline materials . Preliminary thermal, chemical, and photochemical tests have shown that these polymers exhibit stability comparable to PET .
Action Environment
The action of CBDA is influenced by various environmental factors. For instance, the compound shows excellent stability under sunlight and heat, which is crucial for its role in materials synthesis . Furthermore, the cyclobutane ring in CBDA can withstand acid and alkali treatments, demonstrating good chemical stability . The use of residential blacklight as an energy-efficient, cost-effective, and operator-friendly UV irradiation source in the stereoregular photocycloaddition has also been reported .
Propiedades
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclobutane-1,3-dicarboxylic acid | |
CAS RN |
2398-16-5 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of CBDA derivatives in materials science?
A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, caffeic acid-derived CBDAs exhibit photodegradability at specific wavelengths. This property makes them attractive for creating "green" polymers with controlled degradation properties. []
Q2: Can CBDA be synthesized from renewable sources?
A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a renewable resource derived from biomass. This synthesis highlights the potential of using renewable feedstocks to produce CBDA-based materials. []
Q3: How does the solid-state structure of CBDA influence its reactivity?
A: The photoreactivity of trans-3-(2′-pyridyl)acrylic acid, a precursor to CBDA, can be manipulated through salt formation. Forming salts with HCl, CF3CO2H, and H2SO4 induces head-to-tail photodimerization, leading to the formation of CBDA derivatives. This control over photoreactivity in the solid state by salt formation offers a route to specific CBDA isomers. []
Q4: Can CBDA derivatives be used to synthesize other valuable compounds?
A: Yes, (1α,2α,3β,4β)-1,3-bis(3-methyl-4-nitroisoxazol-5-yl)-2,4-bis(2-thienyl)cyclobutane, a CBDA derivative, can be oxidized to yield (1α,2α,3β,4β)-2,4-bis(2-thienyl)cyclobutane-1,3-dicarboxylic acid. This example demonstrates the potential of using CBDA derivatives as intermediates in the synthesis of other valuable compounds. []
Q5: What is the structural conformation of cis-cyclobutane-1,3-dicarboxylic acid?
A: Research has confirmed that the structure of cis-cyclobutane-1,3-dicarboxylic acid is indeed puckered, deviating from a planar conformation. []
Q6: Are there efficient methods for large-scale synthesis of deuterium-labeled CBDA derivatives?
A: Yes, continuous photo flow chemistry has proven to be a viable method for the scaled-up synthesis of a deuterium-labeled derivative of cis-cyclobutane-1,3-dicarboxylic acid. []
Q7: Has CBDA been explored for pharmaceutical applications?
A: While not explicitly covered in the provided abstracts, one study focused on a complex CBDA derivative, Boc5, designed as a nonpeptidic glucose-like peptide-1 receptor (GLP-1R) agonist. Researchers developed a sensitive HPLC-MS/MS method to quantify Boc5 in rat plasma for pharmacokinetic studies, indicating potential pharmaceutical interest in CBDA-based compounds. [, ]
Q8: What are the crystal engineering aspects related to CBDA derivatives?
A: Crystal engineering plays a significant role in designing and synthesizing CBDA derivatives. Researchers utilize Hirshfeld surface analysis and 2D intermolecular interaction fingerprints to guide the synthetic routes and achieve specific stereoisomers of caffeic acid-derived CBDAs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





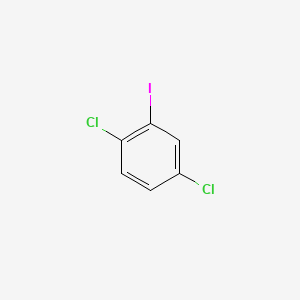
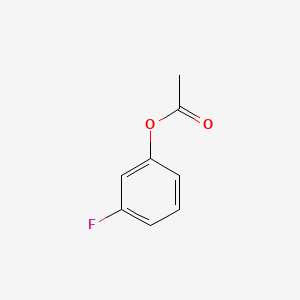

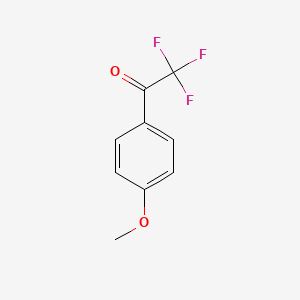
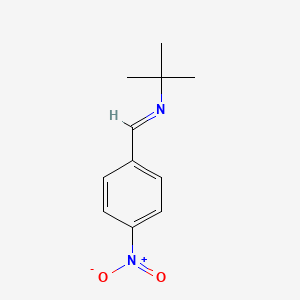

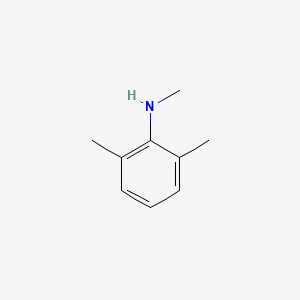

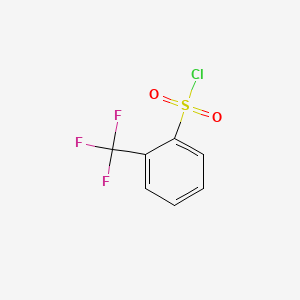


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)